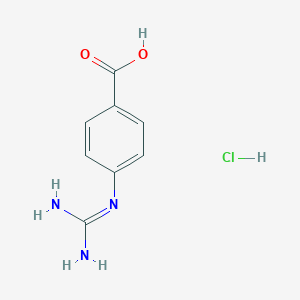

4-Guanidinobenzoic acid hydrochloride

説明

Contextualizing 4-Guanidinobenzoic Acid Hydrochloride within Guanidine (B92328) Chemistry

This compound is a derivative of guanidine, an organic compound with the formula HNC(NH₂)₂. nih.gov The guanidino group, the functional group of guanidine, is a strong base that is protonated at physiological pH to form the resonance-stabilized guanidinium (B1211019) cation. This cation is characterized by its planar structure and the delocalization of its positive charge across the three nitrogen atoms, which allows for the formation of multiple hydrogen bonds.

The presence of both the carboxylic acid group and the guanidino group on a benzene ring gives this compound a bifunctional nature. This unique combination allows it to mimic the side chain of the amino acid arginine, a key residue in many biological recognition processes. Consequently, it and its derivatives are often employed as tools to probe and interact with biological systems that recognize arginine.

Historical Perspectives and Foundational Studies in Chemical Biology

The synthesis of 3- and 4-guanidinobenzoic acid was reported in the scientific literature as early as 1975 by G. Wagner and H. Vieweg. nih.gov This foundational work laid the groundwork for the exploration of these compounds in various scientific disciplines. Following its synthesis, 4-guanidinobenzoic acid and its esters quickly became subjects of interest in the field of enzyme inhibition, particularly targeting trypsin-like serine proteases.

Early studies focused on understanding the interactions between the guanidinobenzoyl moiety and the active sites of these enzymes. For instance, research demonstrated that esters of p-guanidinobenzoic acid could act as quasi-substrates for enzymes like trypsin, thrombin, and kallikrein, leading to the formation of a stable acyl-enzyme complex and thereby inhibiting the enzyme's activity. nih.gov These foundational investigations established 4-guanidinobenzoic acid as a key scaffold for the design of specific and potent enzyme inhibitors, a role that continues to expand.

Significance of the Guanidino Moiety in Biological and Material Sciences

The guanidino moiety is of paramount importance in both biological and material sciences due to its unique chemical properties. In biological systems, the guanidinium group, found in the side chain of arginine, is crucial for molecular recognition. Its ability to form multiple hydrogen bonds and engage in electrostatic interactions allows it to bind with high affinity and specificity to negatively charged groups such as carboxylates and phosphates, which are abundant in biological macromolecules like proteins and nucleic acids.

This recognition capability is harnessed in the design of synthetic molecules that can target specific biological pathways. In material science, the strong interactive nature of the guanidinium group is exploited in the construction of supramolecular assemblies. These non-covalent interactions, including hydrogen bonding and π-π stacking, can be used to direct the self-assembly of molecules into well-ordered structures like hydrogels. While the direct application of this compound in hydrogel formation is an area of ongoing research, the principles of supramolecular chemistry suggest its potential in creating functional materials. nih.gov

Overview of Advanced Research Applications

The foundational understanding of this compound has paved the way for its use in a variety of advanced research applications, ranging from medicinal chemistry to materials science.

Enzyme Inhibition and Drug Discovery:

A primary application of this compound is as a crucial intermediate in the synthesis of potent serine protease inhibitors. ruifuchemical.com It forms the core structure of clinically significant drugs like Nafamostat and Camostat, which are used to treat conditions such as pancreatitis. ruifuchemical.comgoogle.com Recent studies have also highlighted the potential of these inhibitors in other therapeutic areas. For instance, Nafamostat has been investigated for its ability to inhibit the transmembrane protease serine 2 (TMPRSS2), an enzyme implicated in the entry of certain viruses into human cells. nih.gov The 4-guanidinobenzoyl moiety is key to their inhibitory activity, as it mimics the natural substrate and binds to the active site of the protease. nih.gov

Materials Science and Perovskite Solar Cells:

In a departure from its traditional biochemical roles, this compound has recently emerged as a valuable additive in the fabrication of perovskite solar cells. Researchers have demonstrated that its inclusion can modulate the growth of the perovskite film, leading to a reduction in defect density. This results in improved film quality and a significant decrease in non-radiative recombination, ultimately boosting the power conversion efficiency of the solar cells.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 42823-46-1 |

| Molecular Formula | C₈H₁₀ClN₃O₂ |

| Molecular Weight | 215.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 276-285 °C (decomposes) |

| Solubility | Soluble in water |

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

42823-46-1 |

|---|---|

分子式 |

C8H10ClN3O2 |

分子量 |

215.64 g/mol |

IUPAC名 |

4-(diaminomethylideneamino)benzoic acid;hydron;chloride |

InChI |

InChI=1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H |

InChIキー |

YETFLAUJROGBMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl |

正規SMILES |

[H+].C1=CC(=CC=C1C(=O)O)N=C(N)N.[Cl-] |

他のCAS番号 |

42823-46-1 |

ピクトグラム |

Irritant |

関連するCAS |

16060-65-4 (Parent) |

同義語 |

4-[(Aminoiminomethyl)amino]benzoic Acid Hydrochloride; p-Guanidinobenzoic Acid Hydrochloride; |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Regioselective Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

The regioselective synthesis of this compound predominantly starts from 4-aminobenzoic acid. The key transformation is the guanidinylation of the aromatic amino group, which must be achieved without affecting the carboxylic acid functionality.

A widely employed and effective method involves the reaction of 4-aminobenzoic acid with cyanamide in an acidic medium. Typically, the reaction is carried out by heating a suspension of 4-aminobenzoic acid and cyanamide in an aqueous solution of hydrochloric acid chemicalbook.com. The acidic conditions serve to protonate the amino group of 4-aminobenzoic acid, preventing it from reacting with the carboxylic acid group of another molecule, and also to activate the cyanamide for nucleophilic attack. The reaction proceeds with high regioselectivity, yielding the desired this compound.

Another synthetic route involves the use of ammonium thiocyanate. In this multi-step process, 4-aminobenzoic acid is first reacted with ammonium thiocyanate in the presence of dilute hydrochloric acid to generate p-thiouraylbenzoic acid. This intermediate is then treated with methyl iodide, followed by reaction with ammonia and subsequent reflux in ethanol to yield this compound.

A summary of common synthetic routes is presented in the table below.

| Starting Material | Reagents | Key Steps | Reference |

| 4-Aminobenzoic acid | Cyanamide, Hydrochloric acid, Water | Heating the mixture to reflux. | chemicalbook.com |

| 4-Aminobenzoic acid | Ammonium thiocyanate, Dilute HCl, Methyl iodide, Ammonia, Ethanol | Formation of p-thiouraylbenzoic acid intermediate. |

Functionalization and Derivatization Techniques

The presence of both a carboxylic acid and a guanidine (B92328) group makes 4-Guanidinobenzoic acid a versatile scaffold for further chemical modifications. Derivatization can be targeted at either of these functional groups to modulate the compound's physicochemical properties and biological activity.

The carboxylic acid moiety of 4-Guanidinobenzoic acid is a prime site for esterification and amidation reactions. These transformations are crucial for creating prodrugs, modifying solubility, and introducing new pharmacophores.

Esterification: Ester derivatives of 4-Guanidinobenzoic acid have been synthesized as potent enzyme inhibitors. A common strategy involves the initial conversion of 4-Guanidinobenzoic acid to its more reactive acid chloride derivative, 4-guanidinobenzoyl chloride hydrochloride google.com. This is typically achieved by reacting 4-Guanidinobenzoic acid with thionyl chloride google.com. The resulting acid chloride can then be reacted with various phenols or alcohols to yield the corresponding esters. For instance, the synthesis of enteropeptidase inhibitors has been achieved through the reaction of 4-guanidinobenzoyl chloride with phenolic intermediates nih.gov.

Amidation: Similar to esterification, amidation is facilitated by the activation of the carboxylic acid. The formation of 4-guanidinobenzoyl chloride allows for subsequent reaction with a wide range of primary and secondary amines to form the corresponding amides. For example, the amidation of a carboxylic acid with glycine tert-butyl ester has been reported, followed by reaction with 4-carbamimidamidobenzoyl chloride to introduce the guanidinobenzoyl moiety nih.gov. This highlights the utility of the acid chloride in constructing complex amide derivatives.

The derivatization of 4-Guanidinobenzoic acid is not limited to simple esterification and amidation. The activated carboxyl group can be coupled with a variety of molecules to introduce diverse and complex chemical scaffolds. This approach is fundamental in drug discovery for exploring structure-activity relationships.

By employing standard peptide coupling reagents, 4-Guanidinobenzoic acid can be linked to amino acids, peptides, or other amine-containing heterocyclic systems. The choice of coupling partner allows for the systematic exploration of chemical space and the optimization of biological activity. For example, the synthesis of novel enteropeptidase inhibitors involved the coupling of a 4-guanidinobenzoate moiety with various substituted aromatic and heterocyclic structures nih.gov.

Solid-phase synthesis offers a powerful platform for the construction of libraries of compounds derived from 4-Guanidinobenzoic acid. While direct solid-phase synthesis starting with resin-bound 4-Guanidinobenzoic acid is not extensively documented, the principles of solid-phase peptide synthesis (SPPS) can be adapted.

In a potential solid-phase approach, an amino acid or a peptide is first assembled on a solid support. Subsequently, 4-Guanidinobenzoic acid, with its carboxylic acid group activated, can be coupled to the free amino group of the resin-bound peptide. Alternatively, a building block analogous to 4-Guanidinobenzoic acid, but with a protected guanidine group, could be utilized in a standard SPPS protocol. The guanidine functionality can be deprotected in the final cleavage step from the resin. This strategy would enable the rapid generation of a multitude of peptide derivatives containing the 4-guanidinobenzoyl scaffold for high-throughput screening.

Mechanistic Insights into Synthesis Pathways

The regioselective synthesis of this compound from 4-aminobenzoic acid and cyanamide in acidic media proceeds through a well-understood nucleophilic addition mechanism. The key steps are as follows:

Protonation of Cyanamide: In the acidic solution, the nitrile nitrogen of cyanamide is protonated, which significantly increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-amino group of 4-aminobenzoic acid acts as a nucleophile and attacks the activated nitrile carbon of the protonated cyanamide.

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps then occur, leading to the formation of the stable guanidinium (B1211019) group. The positive charge on the resulting guanidinium ion is delocalized over the three nitrogen atoms, contributing to its stability.

The regioselectivity of the reaction is ensured because the amino group is a much stronger nucleophile than the carboxylate group under these conditions. The carboxylic acid group is likely protonated, which deactivates it towards nucleophilic attack.

Optimization of Reaction Conditions for Research Scale Production

The efficiency of the synthesis of this compound and its derivatives is crucial for research-scale production. Several parameters can be optimized to improve the yield and purity of the final product.

For the synthesis of this compound itself, key factors to consider for optimization include:

Reactant Stoichiometry: The molar ratio of 4-aminobenzoic acid to the guanidinylating agent (e.g., cyanamide) can be adjusted to drive the reaction to completion and minimize unreacted starting material.

Acid Concentration: The concentration of the acid catalyst is critical for both activating the guanidinylating agent and ensuring the regioselectivity of the reaction.

Temperature and Reaction Time: The reaction temperature and duration need to be carefully controlled to ensure complete conversion without promoting the formation of byproducts.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.

In the synthesis of derivatives, such as esters, the choice of condensing agent, reaction time, and solvent have been shown to be critical factors. For example, in the synthesis of 4′-acetaminophenyl 4-guanidinobenzoate hydrochloride, a study using an orthogonal experimental design found that the solvent had the most significant impact on the yield, followed by the condensing agent and reaction time. The optimized conditions led to a significant increase in the product yield.

A summary of factors for optimization is provided in the table below.

| Parameter | Influence on Synthesis |

| Reactant Ratio | Affects reaction completion and minimizes starting material. |

| Acid Concentration | Crucial for activation and regioselectivity. |

| Temperature | Controls reaction rate and byproduct formation. |

| Reaction Time | Ensures complete conversion of reactants. |

| Solvent | Influences solubility and reaction kinetics. |

| Condensing Agent | Important for the efficiency of esterification and amidation. |

By systematically optimizing these conditions, the research-scale production of this compound and its derivatives can be made more efficient and cost-effective.

Molecular and Cellular Biological Interactions

Modulation of Complement System Activity

4-Guanidinobenzoic acid hydrochloride is recognized for its immunomodulatory properties, particularly its influence on the complement system, a critical component of the innate immune response. smolecule.com

Influence on Complement Factor B Dynamics

Research has demonstrated a direct interaction between 4-Guanidinobenzoic acid and Complement Factor B (CFB). Factor B is a central component of the alternative pathway of the complement system. Upon activation, it is cleaved into two fragments, Ba and Bb. The Bb fragment is a serine protease that combines with C3b to form the C3-convertase (C3bBb), a key enzyme in the amplification of the complement cascade. rcsb.org

The crystal structure of the Bb segment of Factor B complexed with 4-Guanidinobenzoic acid has been resolved, providing significant insights into the interaction. rcsb.orgebi.ac.uk This structural analysis revealed the binding of the inhibitor to the serine protease domain of Bb. rcsb.org The study, which utilized an engineered form of the Bb fragment, helps to elucidate the activation mechanism of the alternative pathway C3-convertase. rcsb.orgatomistry.com The interaction of 4-Guanidinobenzoic acid with the Bb fragment underscores its role in modulating the dynamics of this crucial complement component. rcsb.org

Implications for Immune Response Regulation

The interaction with Factor B gives 4-Guanidinobenzoic acid the ability to regulate the broader immune response. By modulating the activity of the C3-convertase, it can affect the downstream events of the complement cascade, which include inflammation and phagocytosis. smolecule.com Studies have noted that derivatives of 4-Guanidinobenzoic acid possess strong inhibitory activity against C1 esterase (C1r, C1s), another serine protease involved in the classical complement pathway. This suggests a broader role as a complement system modulator.

Its activity has led to its consideration as a potential therapeutic agent in immune-related disorders. smolecule.com Specifically, it is suggested to be useful as an anticomplement agent for managing allergic diseases where the complement system plays a significant role. smolecule.com

Interactions with Biological Membranes and Protein Binding

The guanidinium (B1211019) group, a key feature of 4-Guanidinobenzoic acid, is known to play a role in interactions with biological membranes. Guanidinium-rich molecules can translocate across cellular membranes, an effect attributed to interactions like hydrogen bonding, salt bridges, and electrostatic forces. nih.gov Modifying polymers with 4-Guanidinobenzoic acid has been shown to increase surface charge, which is thought to promote endocytosis.

While the guanidino group generally promotes greater disruptive activity on certain model membranes, the specific mechanisms for this compound itself are part of a broader class of interactions. nih.govmdpi.com The interaction often involves the cationic guanidinium group binding to negatively charged components of the membrane, potentially altering membrane fluidity and permeability. mdpi.comnih.gov

Regarding protein binding, 4-Guanidinobenzoic acid is known to interact with a variety of proteins, largely due to its function as a protease inhibitor. smolecule.com As detailed in the Protein Data Bank (PDB), it has been co-crystallized with several proteins. drugbank.comnih.gov A primary example is its binding to the serine protease domain of Complement Factor B. rcsb.orgdrugbank.com

Table 1: Documented Protein Interactions of 4-Guanidinobenzoic acid

| Protein Target | PDB ID | Description of Interaction | Source |

|---|---|---|---|

| Complement factor B (Bb fragment) | 1RTK | Binds to the serine protease domain, inhibiting its activity. The crystal structure has been resolved. | rcsb.orgebi.ac.ukdrugbank.com |

| Trypsin | 3RXJ | Binds to the active site of this serine protease. | nagahama-i-bio.ac.jp |

Effects on Cellular Processes

Lymphocyte Proliferation and Activation Studies

Studies on the effect of 4-Guanidinobenzoic acid on lymphocytes have yielded varied results, suggesting a complex modulatory role. Research indicates that the compound can inhibit the proliferation of preactivated B-lymphocytes. smolecule.com This inhibitory effect aligns with the function of the Ba fragment of Complement Factor B, which is also known to inhibit the proliferation of preactivated B-lymphocytes.

Conversely, some studies suggest that under certain conditions, 4-Guanidinobenzoic acid may stimulate lymphocyte blastogenesis, a process involving lymphocyte activation and proliferation. smolecule.com This dual potential for both inhibition and stimulation indicates that its effect on lymphocyte activity is likely context-dependent. smolecule.com

Table 2: Reported Effects on Lymphocyte Proliferation

| Cellular Process | Observed Effect | Cell Type | Source |

|---|---|---|---|

| Proliferation | Inhibition | Preactivated B-lymphocytes | smolecule.com |

| Blastogenesis | Stimulation | Lymphocytes (unspecified) | smolecule.com |

Alpha-Synuclein Aggregation Modulation

A review of the scientific literature did not yield specific studies detailing the direct interaction or modulation of alpha-synuclein aggregation by this compound. While other guanidine-containing compounds and benzoic acid derivatives may have been investigated in this context, specific data for the subject compound is not available. Research has noted the use of a different, more complex compound, 4-Guanidinobenzoic acid 4-methylumbelliferyl ester hydrochloride, as a substrate in enzymatic assays related to prolyl endopeptidase-like (PREPL) protein, which has been studied in the context of alpha-synuclein aggregation. nih.gov However, this does not provide direct evidence of this compound's effect on alpha-synuclein itself.

Structure-Activity Relationships in Biological Contexts

The biological activity of 4-guanidinobenzoic acid and its derivatives is intrinsically linked to their molecular structure, particularly in their role as inhibitors of trypsin-like serine proteases. The core of this interaction lies in the ability of the positively charged guanidinium group to anchor the molecule within the S1 specificity pocket of these enzymes, which typically contains a negatively charged aspartic acid residue. researchgate.net From this foundational interaction, modifications to other parts of the 4-guanidinobenzoic acid scaffold can significantly modulate inhibitory potency and selectivity against various proteases.

Research into the development of enteropeptidase inhibitors for the treatment of obesity has provided valuable insights into the structure-activity relationships (SAR) of 4-guanidinobenzoic acid derivatives. A key strategy has been the modification of the molecule to achieve extra interactions with the enzyme beyond the primary guanidinium-aspartate binding. nih.gov

For instance, starting with a parent 4-guanidinobenzoate compound, the replacement of a glycine moiety with an aspartic acid or glutamic acid residue has been shown to enhance inhibitory activity. This enhancement is attributed to the introduction of an additional carboxylic acid group, which can form further ionic interactions with basic residues like arginine within the enzyme's S2 site. nih.gov The strategic placement of these additional charged groups leads to a more potent inhibition of enteropeptidase. nih.gov

Further optimization has led to the development of dihydrobenzofuran and phenylisoxazoline analogues. For example, the (S)-isomer of a 3-substituted dihydrobenzofuran analogue, (S)-5b (also known as SCO-792), demonstrated a significantly lower IC₅₀ value compared to earlier derivatives, indicating more potent inhibition. nih.gov

| Compound | Modification from Parent Compound (1c) | Enteropeptidase IC₅₀ (initial) |

|---|---|---|

| 2a | Replacement of glycine with aspartic acid | Five-fold enhancement in IC₅₀ compared to 1c |

| 2b | Replacement of glycine with asparagine | Slight improvement in initial inhibitory activity |

| 2c | Installation of glutamic acid | Increased enteropeptidase inhibitory activity |

| (S)-5b (SCO-792) | (S)-3-substituted dihydrobenzofuran analogue | 68 nM |

The 4-guanidinobenzoic acid scaffold is a common feature in several broad-spectrum serine protease inhibitors. Two notable examples are Camostat and Nafamostat. Both compounds are recognized inhibitors of trypsin-like serine proteases and have been investigated for various therapeutic applications. researchgate.netnih.gov

The structural differences between Camostat and Nafamostat provide a clear illustration of SAR principles. Both molecules possess the 4-guanidinophenyl moiety which is crucial for binding to the S1 pocket of proteases like TMPRSS2. researchgate.net However, Nafamostat also contains a cationic amidino group, which is absent in Camostat. This additional positively charged group in Nafamostat allows for a strong electrostatic attraction with a glutamic acid residue (Glu299) near the binding site of TMPRSS2, resulting in a more potent inhibitory effect compared to Camostat. researchgate.net This highlights that even subtle changes in the peripheral structure can have a significant impact on biological activity.

Furthermore, early studies identified esters of 4-guanidinobenzoic acid as potent trypsin inhibitors. Specifically, the benzyl ester and the 4'-nitrobenzyl ester of 4-guanidinobenzoic acid were found to be powerful inhibitors of trypsin, demonstrating that modifications at the carboxyl group can also significantly influence inhibitory potential. nih.gov

The inhibitory activity of 6-amidino-2-naphthyl 4-guanidinobenzoate (Nafamostat) and its derivatives has been systematically studied against a range of serine proteases, including trypsin, plasmin, kallikrein, and thrombin. nih.gov Chemical modifications of the Nafamostat structure have been explored to enhance its activity and improve properties such as suitability for oral administration. nih.gov For instance, the derivative 6-amidino-2-naphthyl 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzoate (FUT-187) was developed as a compound with superior anti-complement activity. nih.gov

| Compound | Target Protease(s) | Key Structural Features & SAR Insights |

|---|---|---|

| Camostat | Trypsin-like serine proteases (e.g., TMPRSS2) | Contains a 4-guanidinophenyl moiety for binding to the S1 pocket. researchgate.net |

| Nafamostat | Trypsin-like serine proteases (e.g., TMPRSS2, plasmin, kallikrein, thrombin) | Possesses both a guanidino and an amidino group, leading to stronger electrostatic interactions and higher inhibitory potency compared to Camostat. researchgate.netnih.gov |

| 4-Guanidinobenzoic acid benzyl ester | Trypsin | Esterification of the carboxylic acid group produces a potent trypsin inhibitor. nih.gov |

| 4-Guanidinobenzoic acid 4'-nitrobenzyl ester | Trypsin | The addition of a nitro group to the benzyl ester further enhances trypsin inhibition. nih.gov |

| FUT-187 | Complement C1r and C1s | A derivative of Nafamostat with a modified guanidino group, showing improved anti-complement activity. nih.gov |

Applications in Advanced Materials Science

Role as an Additive in Perovskite Solar Cell Technology

4-Guanidinobenzoic acid hydrochloride (GBAC) has emerged as a multifunctional additive in the fabrication of perovskite solar cells, significantly enhancing their efficiency and stability. pv-magazine.comresearchgate.netln.edu.hk Its primary role is to modulate the growth and quality of the perovskite crystalline film, which is a critical factor in the performance of these devices. cityu.edu.hk

The introduction of GBAC into the perovskite precursor solution effectively modulates the crystallization kinetics during film formation. researchgate.netcityu.edu.hk In typical solution-based processing, perovskite crystallization can be rapid and difficult to control, often leading to films with defects. researchgate.netresearching.cn GBAC slows down this rapid crystallization process. cityu.edu.hk This is achieved because additional energy is required to break the hydrogen bonds formed between GBAC and the perovskite precursors and to facilitate a cation exchange process, which are necessary steps for the final perovskite crystal to form. cityu.edu.hk By retarding the crystal growth, the additive allows for the formation of a more ordered and higher-quality crystalline film. cityu.edu.hkresearchgate.net

A key mechanism by which this compound influences film formation is through the creation of a hydrogen-bond-bridged intermediate phase. pv-magazine.comresearchgate.netln.edu.hkcityu.edu.hk Researchers have reported that the GBAC molecule interacts with the lead iodide (PbI2) sheets in the precursor materials, forming a 1D organic-inorganic hybrid chain structure. cityu.edu.hk This intermediate phase acts as a template that guides the subsequent growth of the perovskite crystals. cityu.edu.hk The formation of this stable intermediate helps to prevent the uncontrolled, rapid precipitation of the perovskite material, ensuring a more uniform and coherent crystallization process from the bottom of the film to the surface. researchgate.netln.edu.hk

The guanidinium (B1211019) group (Gua+) of the molecule can form strong hydrogen bonds with the perovskite's crystal lattice, specifically with the halide ions. ku.ac.th This interaction helps to stabilize undercoordinated ions that are common at defect sites. ku.ac.th Because GBAC is non-volatile, it remains in the film after the annealing process, where it can passivate defects at grain boundaries and on the surface. pv-magazine.com This passivation significantly reduces non-radiative recombination losses, which is a major factor in the improved performance of solar cells treated with this additive. pv-magazine.comresearchgate.net

Table 1: Performance Enhancements in Perovskite Solar Cells with GBAC Additive

| Performance Metric | Result with GBAC Additive | Significance |

| Power Conversion Efficiency (PCE) | 24.8% (24.5% certified) | Boosts the overall efficiency of converting sunlight to electricity. pv-magazine.comresearchgate.netln.edu.hk |

| Energy Loss | Reduced to 0.36 eV | Represents one of the lowest energy losses among high-efficiency perovskite devices. pv-magazine.comln.edu.hk |

| Non-radiative Recombination | Significantly reduced | Indicates effective defect passivation, improving voltage and efficiency. pv-magazine.comresearchgate.net |

| Thermal Stability | T98 lifetime > 1,000 hours at 65°C | Demonstrates improved durability of the device under continuous heating. researchgate.netln.edu.hk |

| Scalability | 22.7% efficiency on 1 cm² area | Shows the technology is promising for producing larger, commercially viable cells. pv-magazine.com |

Crystal Engineering and Supramolecular Assembly

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, built from molecular or ionic components. nih.gov Supramolecular assembly, which involves the spontaneous association of molecules through non-covalent interactions, is a core principle of this field. semanticscholar.orgharvard.edu this compound is a valuable building block in this context due to its capacity for forming predictable and robust intermolecular connections.

The defining feature of this compound in supramolecular chemistry is its ability to form extensive and strong hydrogen bonding networks. nih.govrsc.org The molecule possesses multiple hydrogen bond donor sites on its guanidinium group and both donor and acceptor sites on its carboxylic acid group.

This multiplicity of bonding sites allows it to connect with neighboring molecules in various predictable patterns, known as synthons. nih.gov The guanidinium group can form robust interactions with carboxylate groups, while the carboxylic acid can form classic dimeric structures with other carboxylic acids. These interactions guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures in the solid state. nih.govsemanticscholar.org The precise control over these non-covalent interactions allows chemists to engineer crystalline materials with specific structural and functional properties.

Design of Novel Materials with Tunable Properties

This compound serves as a versatile building block in the field of materials science, enabling the design of novel materials with properties that can be finely controlled for specific applications. nbinno.comambeed.com Its unique molecular structure, featuring both a carboxylic acid group and a guanidinium group, allows it to participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions. This capability is crucial for the bottom-up construction of complex supramolecular architectures and functional materials like hydrogels. nbinno.com A significant application of this compound is in the development of high-performance perovskite solar cells, where it acts as a key additive to tune the properties of the perovskite film. pv-magazine.com

Detailed Research Findings: Perovskite Solar Cell Optimization

In recent advancements in photovoltaic technology, this compound, also referred to as GBAC, has been identified as a multifunctional, non-volatile additive that significantly enhances the performance of inverted perovskite solar cells. pv-magazine.com Researchers have demonstrated that incorporating GBAC into the manufacturing process can modulate the growth of the perovskite film. pv-magazine.com

The primary mechanism involves the formation of a hydrogen-bond-bridged intermediate phase. This interaction helps control the crystallization process, resulting in a high-quality perovskite film with a considerably lower defect density. pv-magazine.com The guanidinium group of GBAC plays a crucial role in passivating defects within the film, which in turn suppresses non-radiative recombination—a major source of efficiency loss in solar cells. pv-magazine.com

The use of this compound as an additive has led to a tangible improvement in the tunable properties of the solar cells, most notably their power conversion efficiency and stability. The resulting devices exhibit one of the lowest energy losses recorded for high-efficiency perovskite solar cells. pv-magazine.com

Computational Chemistry and Structure Activity Relationship Sar Studies

Ligand-Based Drug Design Principles

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop new, more potent compounds. 4-Guanidinobenzoic acid serves as a foundational scaffold in this approach, particularly for the design of serine protease inhibitors. chemimpex.com The core principle involves using its structure as a starting point or a key building block for creating a library of derivatives. chemimpex.com

Researchers have successfully used this compound to design inhibitors for a variety of serine proteases, including acrosin, enteropeptidase, and urokinase-type plasminogen activator (uPA). nih.govnih.govnih.gov The design strategy often hypothesizes that the basic guanidinyl group of 4-Guanidinobenzoic acid can mimic the side chains of natural amino acid substrates like lysine (B10760008) or arginine. nih.govnih.gov This mimicry allows the designed inhibitors to fit into the enzyme's active site, leading to potent inhibition. For example, derivatives of 4-Guanidinobenzoic acid have been developed as experimental vaginal contraceptives that function by inhibiting acrosin, a serine protease found in sperm. nih.gov Similarly, it was identified as a hit compound for developing enteropeptidase inhibitors for the potential treatment of obesity. nih.gov

The process typically involves:

Scaffold Identification: Recognizing 4-Guanidinobenzoic acid as a "privileged scaffold" that can interact with the S1 pocket of many trypsin-like serine proteases.

Molecular Modification: Systematically altering other parts of the molecule to enhance binding affinity, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: Substituting the guanidine (B92328) group with other basic moieties to modulate activity and properties, although the guanidine group often remains a key interaction element. nih.gov

This ligand-based approach has led to the generation of several classes of potent and selective inhibitors, demonstrating the utility of 4-Guanidinobenzoic acid as a critical tool in drug discovery. chemimpex.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com For derivatives of 4-Guanidinobenzoic acid, QSAR models can predict their inhibitory potency against a specific target enzyme. longdom.org

The development of a QSAR model for 4-Guanidinobenzoic acid derivatives involves several key steps:

Data Set Preparation: A series of derivatives is synthesized, and their biological activity (e.g., IC₅₀ or Kᵢ value against a target protease) is measured. nih.gov

Descriptor Calculation: Various physicochemical properties and structural features, known as molecular descriptors, are calculated for each compound. These can include properties like lipophilicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. jocpr.com

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the biological activity. longdom.org

The general form of a QSAR model is: Activity = f(molecular descriptors) + error wikipedia.org

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it is robust and generalizable for predicting the activity of new, untested compounds. jocpr.com

By applying QSAR, researchers can rationalize the mechanism of action within a series of inhibitors and prioritize the synthesis of new compounds with a higher probability of success, thereby saving significant time and resources. jocpr.comnih.gov

Table 1: Conceptual Data for a QSAR Study on 4-Guanidinobenzoic Acid Derivatives

| Derivative | Substituent (R) | logP (Lipophilicity) | Electronic Parameter (σ) | Steric Parameter (MR) | Measured Biological Activity (log 1/IC₅₀) |

|---|---|---|---|---|---|

| 1 | -H | 1.2 | 0.00 | 1.03 | 4.5 |

| 2 | -Cl | 1.9 | 0.23 | 6.03 | 5.1 |

| 3 | -CH₃ | 1.7 | -0.17 | 5.65 | 4.8 |

| 4 | -NO₂ | 1.1 | 0.78 | 7.36 | 5.9 |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as a 4-Guanidinobenzoic acid derivative) when bound to a second (the receptor, typically a protein target). dergipark.org.tr This technique is instrumental in elucidating the binding mode of this compound class with target enzymes.

Docking studies have consistently shown that the guanidinobenzoyl group of 4-Guanidinobenzoic acid and its derivatives is directed into the S1 specificity pocket of trypsin-like serine proteases. nih.govnih.gov A critical interaction predicted by these models is the formation of a salt bridge between the positively charged guanidinium (B1211019) group and the side-chain carboxylate of a conserved aspartate residue at the bottom of the S1 pocket (e.g., Asp189 in uPA, Asp435 in TMPRSS2). nih.govnih.gov

The binding affinity, often expressed as a score in kcal/mol, quantifies the strength of this interaction. nih.gov Lower binding energy values indicate more favorable binding. dergipark.org.tr For example, docking studies of various inhibitors against proteases have reported binding affinities ranging from -5.3 to -18.5 kcal/mol, depending on the specific ligand and protein. dergipark.org.trnih.gov Studies on inhibitors that are hydrolyzed to 4-Guanidinobenzoic acid, such as Camostat, confirm its insertion into the S1 pocket where it forms a covalent bond with the catalytic Ser195 in addition to the key hydrogen bonds with Asp189. nih.gov

Table 2: Predicted Binding Affinities and Key Interactions from Docking Studies

| Ligand Scaffold | Target Protein | Key Interacting Residue | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Guanidinobenzoyl | uPA | Asp189, Ser190, Gly219 | Not specified | nih.gov |

| Guanidinobenzoyl | TMPRSS2 | Asp435 | Not specified | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline | CB1a | LYS-7, ILE-8, TRP-12 | -5.3 to -6.1 | nih.gov |

| 4-(carboxyamino)-3-guanidino-benzoic acid | Periplasmic binding protein (1US5) | Not specified | Favorable | researchgate.net |

Conformational Analysis and Molecular Simulations

While molecular docking provides a static snapshot of the binding pose, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov These methods are used to assess the stability of the predicted binding mode and to understand the flexibility of both the ligand and the protein. nih.gov

For guanidinobenzoyl-containing drugs, MD simulations have been crucial in confirming the stability of their interaction with target proteases. nih.gov For instance, long-time simulations (e.g., 100 nanoseconds) have shown that the critical salt bridge between the guanidinium group and the aspartate residue in the S1 pocket remains stable throughout the simulation. nih.gov This high stability provides strong evidence for the predicted binding mode and the importance of this specific interaction. nih.gov

Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are often performed on the simulation trajectories to provide a more accurate estimation of the binding free energy, which supports the initial docking predictions. nih.gov These analyses provide deeper insight into the physical and chemical properties of the molecule and its interactions. researchgate.net

Table 3: Example Output from a Molecular Dynamics Simulation Analysis

| Analysis Metric | Observation | Implication |

|---|---|---|

| Ligand RMSD (Root Mean Square Deviation) | Low and stable over 100 ns | The ligand maintains a stable binding pose within the active site. |

| Guanidinium-Aspartate Distance | Consistently within 3.5 Å | The key salt bridge interaction is persistent and stable. nih.gov |

| MM/GBSA Binding Free Energy | Strong negative value | The binding is thermodynamically favorable. nih.gov |

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For 4-Guanidinobenzoic acid and its derivatives acting as serine protease inhibitors, computational studies have clearly elucidated the key pharmacophoric elements. nih.gov

The primary pharmacophore is the guanidinobenzoyl group . nih.gov Its essential features include:

A Positively Charged/Ionizable Group: The guanidinium moiety is positively charged at physiological pH. This feature is crucial for mimicking the side chains of arginine or lysine, which are the natural substrates for these enzymes. nih.govnih.gov

Hydrogen Bond Donors: The guanidinium group provides multiple hydrogen bond donors that form a network of interactions with residues in the S1 pocket. nih.gov

An Aromatic Ring: The phenyl ring serves as a rigid scaffold to correctly position the guanidinium group for optimal interaction within the S1 pocket. It can also participate in hydrophobic or pi-stacking interactions.

Molecular docking and simulation studies have confirmed that the most critical interaction is the salt bridge formed between the guanidinium group and the conserved aspartate residue at the base of the S1 pocket. nih.govnih.gov This interaction acts as an anchor, and its high stability is a hallmark of potent inhibitors in this class. nih.gov This understanding is fundamental for the design of new, more selective, and effective drugs based on this chemical scaffold.

Table 4: Key Pharmacophoric Features of 4-Guanidinobenzoic Acid as a Protease Inhibitor

| Pharmacophoric Feature | Molecular Moiety | Function/Interaction |

|---|---|---|

| Cationic Center | Guanidinium Group | Forms a salt bridge with the key Aspartate residue in the S1 pocket. nih.govnih.gov |

| Hydrogen Bond Donors | -NH₂ and =NH groups | Forms hydrogen bonds with backbone and side-chain atoms (e.g., Ser190, Gly219). nih.gov |

| Aromatic/Hydrophobic Group | Benzene Ring | Provides a rigid scaffold and can engage in hydrophobic interactions. |

| Carboxylic Acid/Ester Group | -COOH or -COOR | Can form additional interactions or serve as a point for covalent attachment (in pro-drugs). nih.gov |

Advanced Analytical Techniques in 4 Guanidinobenzoic Acid Hydrochloride Research

Spectroscopic Methods for Characterization of Molecular Interactions (e.g., NMR)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the molecular structure and interactions of 4-Guanidinobenzoic acid hydrochloride. Both 1D and 13C NMR spectra are available for the compound, providing fundamental data on its chemical environment. nih.govdrugbank.com

In research, NMR is crucial for studying non-covalent interactions, such as hydrogen bonding, which dictates how the molecule interacts with its environment. For instance, solid-state 13C NMR, combined with quantum chemical calculations, has been effectively used to study hydrogen-bond networks in cocrystals of structurally related compounds like 3-aminobenzoic acid. rsc.org This approach can identify specific atoms involved in interactions. In the case of this compound, the guanidinium (B1211019) group (a strong hydrogen bond donor) and the carboxyl group (a hydrogen bond acceptor/donor) are key sites for molecular interactions. rsc.orgnih.gov By analyzing changes in the chemical shifts of the carbon and proton atoms in these functional groups, researchers can map the specific points of interaction with other molecules, such as active pharmaceutical ingredients or biological receptors.

The strength and nature of these hydrogen bonds can be further analyzed using advanced theoretical models like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, which complement the experimental NMR data. rsc.org Such studies are vital for understanding the compound's physicochemical properties and its behavior in various systems.

Chromatographic Separations for Compound Analysis and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are the cornerstone for analyzing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose due to the compound's polar and non-volatile nature.

Commercial suppliers routinely use HPLC to verify the purity of their this compound products, often reporting purities exceeding 97% or 98%. tcichemicals.comfishersci.com This method separates the target compound from any impurities, starting materials, or by-products from the synthesis process. The purity is typically determined by measuring the area of the compound's peak relative to the total area of all peaks in the chromatogram.

| Supplier/Source | Stated Purity | Analytical Method |

| Tokyo Chemical Industry | >98.0% | HPLC |

| Sigma-Aldrich | 99% | Not specified |

| Alfa Chemistry | 99% | Not specified |

| TCI America | ≥97.0% | Not specified |

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound. The compound is a salt with a high melting point (decomposing at approximately 276-285 °C) and low volatility, making it incompatible with the high temperatures required for GC analysis. tcichemicals.comsigmaaldrich.com Derivatization to a more volatile form would be necessary for any GC-based method.

Mass Spectrometry for Adduct Identification and Metabolite Profiling

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a critical technique for identifying adducts and profiling metabolites of this compound.

Adduct Identification: In mass spectrometry, molecules frequently form adducts with ions present in the sample or mobile phase, such as sodium ([M+Na]+), potassium ([M+K]+), or even matrix molecules in MALDI-MS. nih.gov The formation of multiple adducts can complicate data interpretation but also provides additional confirmation of a compound's molecular weight. nih.gov For example, during LC-MS analysis, unusual adducts like ethylamine ([M+C2H8N]+) can form, particularly when acetonitrile is used in the mobile phase, which can be mistaken for other common adducts if not carefully analyzed. nih.gov Identifying these adducts is crucial for the accurate annotation of mass spectral data for this compound.

Metabolite Profiling: LC-MS/MS is the gold standard for identifying and characterizing drug metabolites in biological matrices like plasma. researchgate.net A typical workflow involves administering the compound and analyzing samples over time. High-resolution mass spectrometry (e.g., Orbitrap) can determine the elemental composition of potential metabolites, while tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. researchgate.net

For a compound like this compound, potential metabolic pathways that could be investigated using this approach include hydroxylation of the aromatic ring, N-dealkylation, or conjugation reactions (e.g., glucuronidation). researchgate.net By comparing the retention times and fragmentation patterns of metabolites with the parent compound, a comprehensive metabolic map can be constructed.

Electrochemical Methods for Detection and Mechanism Studies (e.g., Voltammetry)

Electrochemical methods like voltammetry offer a sensitive and cost-effective approach for the detection of this compound and for studying its redox mechanisms. These techniques are particularly useful for compounds with electroactive functional groups. The guanidino and carboxylic acid moieties, as well as the benzene ring in this compound, can be electrochemically active.

Research on structurally similar molecules, such as 4-aminobenzoic acid (4-ABA), demonstrates the utility of this approach. Voltammetric sensors have been developed using electrodes modified with electropolymerized 4-ABA. mdpi.com These modified electrodes exhibit significantly enhanced surface area and lower electron transfer resistance, leading to a highly sensitive response for detecting target analytes. mdpi.com

A similar strategy could be applied to this compound. By studying its behavior using cyclic voltammetry, researchers could determine key parameters such as its oxidation potential and electron transfer kinetics. This information is valuable for understanding its redox properties and for developing quantitative analytical methods. The technique could be applied to create selective sensors for the detection of this compound in various samples.

Q & A

Interpreting Conflicting Bioactivity Data Across Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。